molecular formula C12H14ClFO B8544176 1-Chloro-3-(4-fluorophenyl)hex-5-en-3-ol

1-Chloro-3-(4-fluorophenyl)hex-5-en-3-ol

Cat. No.: B8544176
M. Wt: 228.69 g/mol
InChI Key: PVGULZQPRGQLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(4-fluorophenyl)hex-5-en-3-ol is a useful research compound. Its molecular formula is C12H14ClFO and its molecular weight is 228.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClFO

Molecular Weight

228.69 g/mol

IUPAC Name

1-chloro-3-(4-fluorophenyl)hex-5-en-3-ol

InChI

InChI=1S/C12H14ClFO/c1-2-7-12(15,8-9-13)10-3-5-11(14)6-4-10/h2-6,15H,1,7-9H2

InChI Key

PVGULZQPRGQLPQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCl)(C1=CC=C(C=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250-mL flask was charged with anhydrous CeCl3 (5.58 g, 22.6 mmol) and THF (40 mL). The mixture was vigorously stirred for 3.5 h at rt. The suspension was then cooled to −78° C. and a solution of allylmagnesium bromide (1.0 M in THF, 21 mL, 21.0 mmol) was added. After stirring for 2 h at −78° C., a solution of 3-chloro-1-(4-fluorophenyl)propan-1-one (2.522 g, 13.5 mmol) in THF (30 mL) was added via cannula. The reaction mixture was allowed to slowly warm to 8° C. while stirring overnight (18 h). The reaction was then quenched with satd aq NaHCO3, extracted with EtOAc, and dried over Na2SO4. After the solvents were evaporated, the residue was purified by chromatography on silica gel eluted with hexanes/EtOAc to afford of 1-chloro-3-(4-fluorophenyl)hex-5-en-3-ol (3.0049 g, 97%) as an oil. LC-MS Method 1 tR=1.79 min, m/z 213, 211 (M-OH)+; 1H NMR (400 MHz, CDCl3) δ 7.37-7.32 (m, 2H), 7.07-7.02 (m, 2H), 5.57-5.47 (m, 1H), 5.20-5.19 (m, 1H), 5.16 (m, 1H), 3.59-3.52 (m, 1H), 3.24-3.18 (m, 1H), 2.70 (dd, J=13.8, 5.9 Hz, 1H), 2.50 (dd, J=13.8, 8.5 Hz, 1H), 2.29 (t, J=7.9 Hz, 2H), 2.22 (s, 1H); 19F NMR (376 MHz, CDCl3) δ −116.52 (m).
[Compound]
Name
CeCl3
Quantity
5.58 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
2.522 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,1′-bi-2-naphthol (0.2280 g, 0.80 mmol, 0.26 equiv), CH2Cl2 (5 mL) and titanium(IV) isopropoxide (0.2243 g, 0.79 mmol, 0.26 equiv) were added 2-propanol (3.1620 g, 52.6 mmol, 17 equiv), tetraallylstannane (1.2538 g, 4.43 mmol, 1.43 equiv), and 3-chloro-1-(4-fluorophenyl)propan-1-one (0.5760 g, 3.09 mmol, 1.0 equiv) successively. The reaction mixture was stirred at rt under nitrogen for 22 h. The reaction was quenched with satd aq NH4Cl and extracted with EtOAc. The organic layer was dried over Na2SO4. After the solvents were evaporated, the residue was purified by chromatography on silica gel eluted with hexanes/ethyl acetate to afford 1-chloro-3-(4-fluorophenyl)hex-5-en-3-ol as an oil.
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
3.162 g
Type
reactant
Reaction Step One
Quantity
1.2538 g
Type
reactant
Reaction Step One
Quantity
0.576 g
Type
reactant
Reaction Step One
Quantity
0.2243 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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